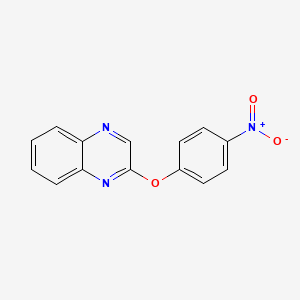

2-(4-Nitrophenoxy)quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Nitrophenoxy)quinoxaline is an organic compound with the molecular formula C14H9N3O3. It is a derivative of quinoxaline, a fused heterocyclic system consisting of a benzene ring and a pyrazine ring.

Mecanismo De Acción

Target of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities . Therefore, it can be inferred that 2-(4-Nitrophenoxy)quinoxaline may interact with a variety of biological targets, depending on the specific context.

Mode of Action

Quinoxaline 1,4-di-n-oxides (qdnos), a class of compounds related to this compound, have been reported to cause dna damage . This suggests that this compound might interact with its targets in a similar manner, leading to changes at the molecular level.

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation, inflammation, and oxidative stress, among others .

Result of Action

Based on the reported activities of related quinoxaline derivatives, potential effects could include inhibition of cell growth, modulation of inflammatory responses, and induction of oxidative stress .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenoxy)quinoxaline typically involves the condensation of 2-chloroquinoxaline with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Nitrophenoxy)quinoxaline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form quinoxaline N-oxides.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium methoxide, dimethyl sulfoxide.

Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed:

Reduction: 2-(4-Aminophenoxy)quinoxaline.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

Oxidation: Quinoxaline N-oxides.

Aplicaciones Científicas De Investigación

2-(4-Nitrophenoxy)quinoxaline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has potential as a probe for studying biological systems due to its ability to interact with biomolecules.

Medicine: It is being investigated for its potential as an anticancer agent and as a component in drug delivery systems.

Comparación Con Compuestos Similares

Quinoxaline: The parent compound, which lacks the nitrophenoxy group.

2-(4-Aminophenoxy)quinoxaline: A reduced form of 2-(4-Nitrophenoxy)quinoxaline.

Quinoxaline N-oxides: Oxidized derivatives of quinoxaline.

Comparison: this compound is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. Compared to quinoxaline, it has enhanced reactivity and potential for functionalization. The nitrophenoxy group also contributes to its biological activity, making it a promising candidate for drug development .

Actividad Biológica

2-(4-Nitrophenoxy)quinoxaline is a synthetic compound that belongs to the quinoxaline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a quinoxaline core substituted with a nitrophenoxy group. This configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer cell proliferation. For instance, quinoxaline derivatives can inhibit Stat3 phosphorylation, which is crucial in many cancer pathways .

- Antimicrobial Activity : Quinoxaline derivatives have demonstrated antimicrobial properties against various pathogens. The presence of nitro groups often enhances their antibacterial activity by generating reactive nitrogen species .

Antitumor Activity

Numerous studies have investigated the antitumor potential of quinoxaline derivatives, including this compound. In vitro assays have shown that similar compounds can inhibit the viability of cancer cell lines such as A431 (human epidermoid carcinoma) and HepG2 (liver cancer), with IC50 values indicating significant cytotoxicity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A431 | TBD | Stat3 inhibition |

| Compound 6 | A431 | 0.29 - 0.90 | Topoisomerase II inhibition |

| Doxorubicin | A431 | 0.51 - 0.73 | DNA intercalation |

Antimicrobial Activity

Quinoxalines are also recognized for their broad-spectrum antimicrobial properties. Studies have indicated that compounds with similar structures can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism often involves disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study evaluating a series of quinoxaline derivatives found that compounds similar to this compound inhibited the proliferation of A431 cells by inducing apoptosis and cell cycle arrest through Stat3 pathway modulation .

- Antimicrobial Efficacy : Research on quinoxaline derivatives has shown promising results against resistant bacterial strains. For example, a derivative demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development as an antibiotic .

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is closely linked to their structural features. The presence of electron-withdrawing groups, such as nitro groups, enhances their reactivity and interaction with biological targets. Modifications in the side chains can lead to variations in potency and selectivity against specific targets .

Propiedades

IUPAC Name |

2-(4-nitrophenoxy)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c18-17(19)10-5-7-11(8-6-10)20-14-9-15-12-3-1-2-4-13(12)16-14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNQBDUFQHFIRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.